1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one
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Overview
Description
1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development.
Preparation Methods
The synthesis of 1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one has several scientific research applications:
Chemistry: It serves as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: Its pharmacological properties, such as anticancer and antimicrobial activities, are of significant interest in medicinal chemistry.
Industry: The compound can be used in the development of enzyme inhibitors and other industrial applications.
Mechanism of Action
The mechanism of action of 1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various therapeutic effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity.
Comparison with Similar Compounds
1-[5-Butanoyl-6-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one can be compared with other triazolothiadiazine derivatives. Similar compounds include:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile .
Properties
Molecular Formula |
C19H22N4O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-[5-butanoyl-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C19H22N4O2S/c1-4-6-15(24)18-17(14-10-8-13(3)9-11-14)23(16(25)7-5-2)22-12-20-21-19(22)26-18/h8-12H,4-7H2,1-3H3 |
InChI Key |
NODQGWZIUWPDDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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